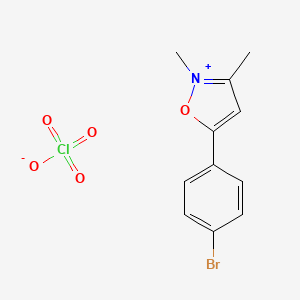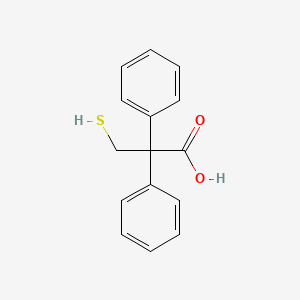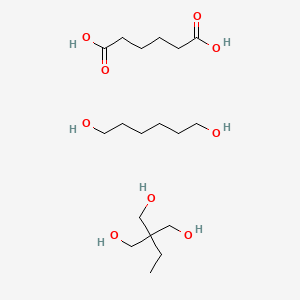
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol: is a compound that combines three distinct chemical entities: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, hexanedioic acid, and hexane-1,6-diol. Each of these components has unique properties and applications in various fields, including organic synthesis, polymer chemistry, and industrial manufacturing.
準備方法
Synthetic Routes and Reaction Conditions:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexanedioic acid:
Hexane-1,6-diol: This diol is synthesized by the hydrogenation of adipic acid esters or by the reduction of adipic acid.
Industrial Production Methods:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Industrially, this compound is produced in large quantities for use in the manufacture of alkyd resins, high-gloss coatings, and ion exchange resins.
Hexanedioic acid: Industrial production involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Hexane-1,6-diol: Produced industrially through the catalytic hydrogenation of adipic acid esters.
化学反応の分析
Types of Reactions:
Oxidation: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Hexanedioic acid can be reduced to hexane-1,6-diol.
Substitution: These compounds can participate in various substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Esters, ethers.
科学的研究の応用
Chemistry
- Used as a precursor in the synthesis of various polymers and resins .
- Employed in the production of coatings and adhesives.
Biology
- Utilized in the preparation of biodegradable polymers for medical applications.
Medicine
- Investigated for use in drug delivery systems due to its biocompatibility.
Industry
作用機序
The mechanism of action for these compounds varies based on their application:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.
Hexanedioic acid: Functions as a monomer in the production of nylon and other polyamides.
Hexane-1,6-diol: Serves as a building block in the synthesis of polyurethanes and other polymers.
類似化合物との比較
1,1,1-Trimethylolpropane: Similar to 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol but with different branching.
Adipic acid: Another name for hexanedioic acid, widely used in the production of nylon.
1,6-Hexanediol: Similar to hexane-1,6-diol, used in the production of polyurethanes.
Uniqueness:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Unique due to its multifunctional hydroxyl groups, making it highly versatile in polymer synthesis.
Hexanedioic acid: Known for its role in producing durable and flexible nylon fibers.
Hexane-1,6-diol: Valued for its ability to impart flexibility and toughness to polyurethanes.
特性
CAS番号 |
56266-32-1 |
|---|---|
分子式 |
C18H38O9 |
分子量 |
398.5 g/mol |
IUPAC名 |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C6H14O2/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChIキー |
CYRLVLGZIQDFER-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
関連するCAS |
56266-32-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


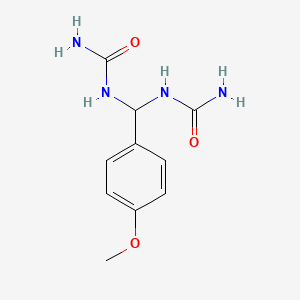
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
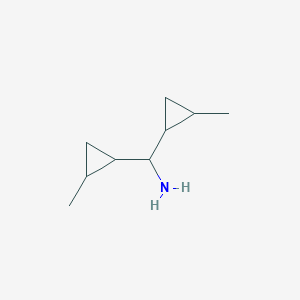
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
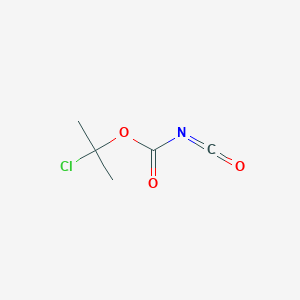
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
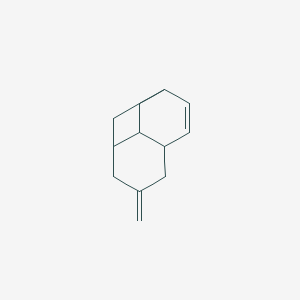
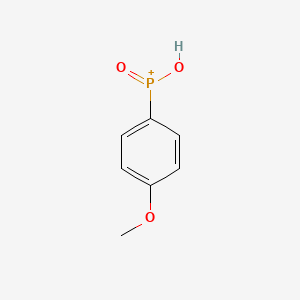
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
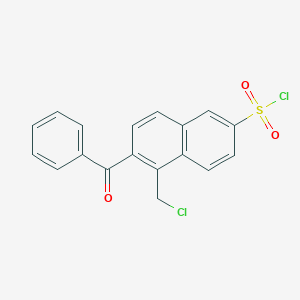
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
